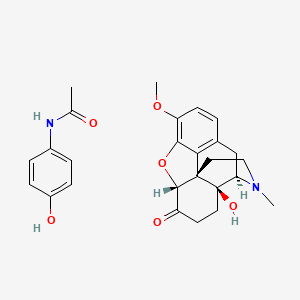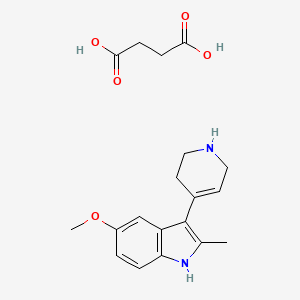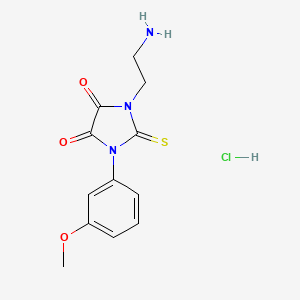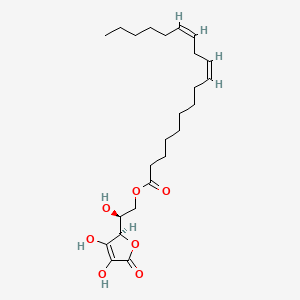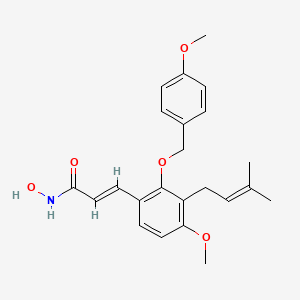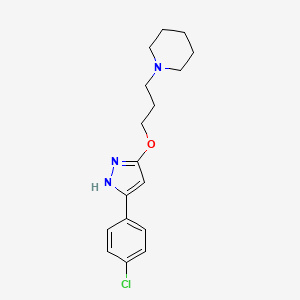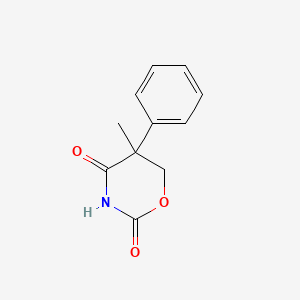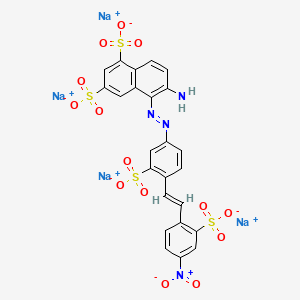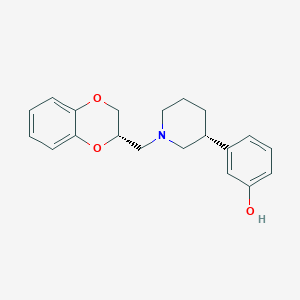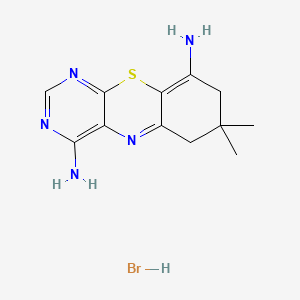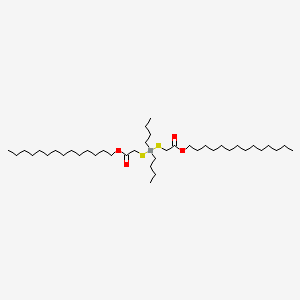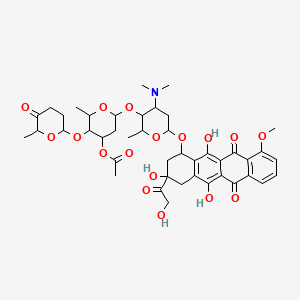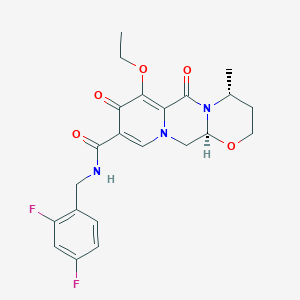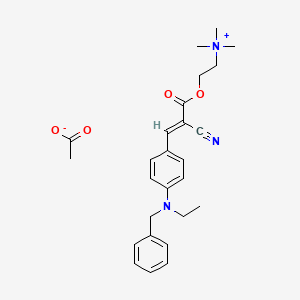
(2-((2-Cyano-3-(4-(ethylbenzylamino)phenyl)-1-oxoallyl)oxy)ethyl)trimethylammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((2-Cyano-3-(4-(ethylbenzylamino)phenyl)-1-oxoallyl)oxy)ethyl)trimethylammonium acetate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Cyano-3-(4-(ethylbenzylamino)phenyl)-1-oxoallyl)oxy)ethyl)trimethylammonium acetate typically involves multiple steps. One common method includes the reaction of 2-cyano-3-(4-(ethylbenzylamino)phenyl)-1-oxoallyl chloride with 2-hydroxyethyltrimethylammonium acetate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2-((2-Cyano-3-(4-(ethylbenzylamino)phenyl)-1-oxoallyl)oxy)ethyl)trimethylammonium acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group or the ester linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, (2-((2-Cyano-3-(4-(ethylbenzylamino)phenyl)-1-oxoallyl)oxy)ethyl)trimethylammonium acetate is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their function and structure.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or activator of certain biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (2-((2-Cyano-3-(4-(ethylbenzylamino)phenyl)-1-oxoallyl)oxy)ethyl)trimethylammonium acetate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can lead to changes in cellular pathways, influencing processes like signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- (2-Cyano-3-(4-(methylbenzylamino)phenyl)-1-oxoallyl)oxy)ethyl)trimethylammonium acetate
- (2-Cyano-3-(4-(propylbenzylamino)phenyl)-1-oxoallyl)oxy)ethyl)trimethylammonium acetate
Uniqueness
The uniqueness of (2-((2-Cyano-3-(4-(ethylbenzylamino)phenyl)-1-oxoallyl)oxy)ethyl)trimethylammonium acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
83950-16-7 |
|---|---|
Molecular Formula |
C24H30N3O2.C2H3O2 C26H33N3O4 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
2-[(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyanoprop-2-enoyl]oxyethyl-trimethylazanium;acetate |
InChI |
InChI=1S/C24H30N3O2.C2H4O2/c1-5-26(19-21-9-7-6-8-10-21)23-13-11-20(12-14-23)17-22(18-25)24(28)29-16-15-27(2,3)4;1-2(3)4/h6-14,17H,5,15-16,19H2,1-4H3;1H3,(H,3,4)/q+1;/p-1/b22-17+; |
InChI Key |
PDPDWKYQXUDFIQ-GDHRODDYSA-M |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)/C=C(\C#N)/C(=O)OCC[N+](C)(C)C.CC(=O)[O-] |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C=C(C#N)C(=O)OCC[N+](C)(C)C.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


